molecular formula C11H12N4O B13135673 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one CAS No. 61709-07-7

6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B13135673
CAS No.: 61709-07-7
M. Wt: 216.24 g/mol
InChI Key: SUCXSCIWIGPDOK-UHFFFAOYSA-N
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Description

6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one is a triazinone derivative characterized by a 1,3,5-triazin-2-one core substituted at the 6-position with a 4-(dimethylamino)phenyl group. Triazinones are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatile substitution patterns .

Properties

CAS No.

61709-07-7

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

6-[4-(dimethylamino)phenyl]-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C11H12N4O/c1-15(2)9-5-3-8(4-6-9)10-12-7-13-11(16)14-10/h3-7H,1-2H3,(H,12,13,14,16)

InChI Key

SUCXSCIWIGPDOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC=NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanuric chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the cyanuric chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a more saturated form.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazine ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

4-Amino-6-[(1,1-dimethylethyl)amino]-1,3,5-triazin-2(1H)-one
  • Structure: Features a tert-butyl (1,1-dimethylethyl) group at position 6 and an amino group at position 3.
  • Properties: Molecular weight = 183.21 g/mol; purity >95% (HPLC).
  • Applications : Classified as a pesticide metabolite, suggesting agrochemical relevance .
6-Amino-4-phenyl-1,3,5-triazin-2(1H)-one
  • Structure: Substituted with a phenyl group at position 4 and an amino group at position 5.
  • Properties : Molecular formula C₉H₈N₄O; SMILES: O=C1N=C(N=C(N)N1)c2ccccc2. The phenyl group introduces π-π stacking capabilities, which may influence crystallinity .
4,6-Diphenyl-1,3,5-triazin-2(1H)-one
  • Structure : Phenyl groups at both positions 4 and 6.
  • Properties: Molecular weight = 249.27 g/mol.

Functional Group Comparisons: Amino vs. Alkylamino Substituents

4-(Ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2(1H)-one (2-Hydroxy Atrazine)
  • Structure: Ethyl and isopropylamino groups at positions 4 and 6.
  • Properties :
    • Molecular weight = 232.69 g/mol.
    • Solubility = 5.585 × 10⁻² mol/L (0.0001 g/L at 2°C).
    • Melting point = 232.69°C .
  • Applications : Herbicide metabolite with documented ecotoxicological risks .
Terbutylazine-2-hydroxy (CAS 66753-07-9)
  • Structure: Ethylamino and tert-butylamino groups.
  • Properties :
    • Molecular weight = 245.71 g/mol; density = 1.23 g/cm³.
    • Boiling point = 285.4°C; flash point = 126.4°C.
  • Toxicity : Classified as hazardous to aquatic environments .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (g/L) Melting Point (°C) Key Substituents
6-[4-(Dimethylamino)phenyl]-triazin-2-one Not reported Likely low¹ Not reported 4-(Dimethylamino)phenyl
4-Amino-6-(tert-butylamino)-triazin-2-one 183.21 Not reported Not reported tert-Butylamino, amino
2-Hydroxy Atrazine 232.69 0.0001 (2°C) 232.69 Ethylamino, isopropylamino
Terbutylazine-2-hydroxy 245.71 Not reported Not reported Ethylamino, tert-butylamino
4,6-Diphenyl-triazin-2-one 249.27 Low (hydrophobic) Not reported Phenyl (4 and 6)

¹Predicted based on hydrophobic substituents.

Biological Activity

6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one, a member of the triazine family, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by its molecular formula C11H12N4OC_{11}H_{12}N_{4}O and a molecular weight of approximately 216.24 g/mol, features a dimethylamino group that may enhance its interaction with biological targets.

The following table summarizes key chemical properties of 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one:

PropertyValue
Molecular FormulaC₁₁H₁₂N₄O
Molecular Weight216.239 g/mol
Exact Mass216.101 g/mol
Polar Surface Area62.14 Ų
LogP2.08

The biological activity of 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that this compound can act as an enzyme inhibitor or modulator due to the presence of the dimethylamino group, which may enhance binding affinity to specific receptors or enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one. For instance, compounds structurally related to this triazine have shown significant cytotoxic effects against various cancer cell lines:

  • In vitro Studies : A study reported that derivatives similar to this compound exhibited potent activity against melanoma cell lines, with some achieving a GI50 value as low as 3.3×1083.3\times 10^{-8} M . This suggests that the compound may inhibit tumor growth effectively.
  • Mechanism Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The ability to inhibit specific signaling pathways (e.g., PI3K/AKT/mTOR) has been noted in related compounds .

Case Studies and Research Findings

Several research studies have investigated the biological activities of triazine derivatives:

  • Antitumor Activity : A derivative similar to 6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one was tested against the MALME-3 M melanoma cell line and showed promising results with significant cytotoxicity at low concentrations .
  • Synthesis and Evaluation : A series of triazine compounds were synthesized and evaluated for their biological activities. The results indicated that modifications to the triazine ring could enhance biological activity significantly .

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